Lack of Publicly Available Comparative Bioactivity Data for Propionamide vs. Closest N-Acyl Analogs
No primary literature, patent, or authoritative database source was identified that reports quantitative biological activity (e.g., IC50, MIC, EC50) for N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide in any assay system. While the broader patent family (US4118564) describes structurally related bis(morpholinoalkylthio)pyridazines with platelet aggregation inhibitory and fungicidal activity, the specific propionamide derivative is not explicitly exemplified or tested [1]. Therefore, no direct or cross-study comparable quantitative differentiation can be established against its closest analogs (e.g., the benzamide or cyclopropanecarboxamide variants).
| Evidence Dimension | In vitro platelet aggregation inhibition (ADP-induced) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Representative class compounds (e.g., 3,6-bis(morpholinoethylthio)pyridazine) |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
For procurement decisions, the absence of target-specific activity data means this compound cannot be scientifically prioritized over any analog for pharmacological or agrochemical applications without de novo screening.
- [1] US Patent 4,118,564. 3,6-Bis(morpholinoalkylthio)-pyridazines. Justia Patents. View Source
